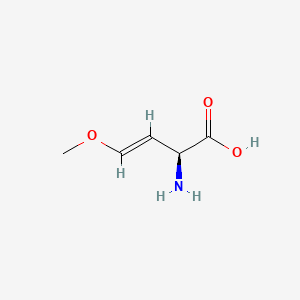

L-2-Amino-4-methoxy-trans-3-butenoic acid

概要

説明

L-2-Amino-4-methoxy-trans-3-butenoic acid is a non-proteinogenic amino acid produced by the bacterium Pseudomonas aeruginosa. It is known for its potent antibiotic and toxic properties, affecting both prokaryotic and eukaryotic organisms .

準備方法

Synthetic Routes and Reaction Conditions

L-2-Amino-4-methoxy-trans-3-butenoic acid is synthesized from glutamate and two alanine residues via a thiotemplate-linked tripeptide precursor . The biosynthesis involves a five-gene cluster encoding a putative LysE-type transporter (AmbA), two non-ribosomal peptide synthetases (AmbB and AmbE), and two iron (II)/α-ketoglutarate-dependent oxygenases (AmbC and AmbD) . The process includes ATP-PPi exchange assays, aminoacylation assays, and mass spectrometry-based analysis of enzyme-bound substrates and pathway intermediates .

Industrial Production Methods

. The production process involves cultivating the bacterium under specific conditions to maximize the yield of the compound .

化学反応の分析

Types of Reactions

L-2-Amino-4-methoxy-trans-3-butenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . It is known to inhibit pyridoxal phosphate-dependent enzymes, affecting amino acid metabolism .

Common Reagents and Conditions

Common reagents used in reactions involving this compound include iron (II)/α-ketoglutarate-dependent oxygenases and non-ribosomal peptide synthetases . The reactions typically occur under controlled laboratory conditions with specific pH and temperature requirements .

Major Products

The major products formed from reactions involving this compound include various peptides and amino acid derivatives . These products are often analyzed using mass spectrometry and other biochemical assays .

科学的研究の応用

L-2-Amino-4-methoxy-trans-3-butenoic acid has several scientific research applications:

作用機序

L-2-Amino-4-methoxy-trans-3-butenoic acid exerts its effects by inhibiting pyridoxal phosphate-dependent enzymes . This inhibition disrupts amino acid metabolism, leading to growth inhibition in various organisms . The compound targets multiple enzymes and pathways, making it a potent antimicrobial agent .

類似化合物との比較

L-2-Amino-4-methoxy-trans-3-butenoic acid is unique among oxyvinylglycines due to its specific structure and biosynthetic pathway . Similar compounds include aminoethoxyvinylglycine and rhizobitoxine, which are also inhibitors of pyridoxal phosphate-dependent enzymes . this compound is distinguished by its potent antibiotic properties and its production by Pseudomonas aeruginosa .

生物活性

L-2-Amino-4-methoxy-trans-3-butenoic acid (AMB) is a non-proteinogenic amino acid primarily produced by the bacterium Pseudomonas aeruginosa. This compound has garnered significant attention due to its diverse biological activities, particularly its role as a toxin and antibiotic. This article explores the biological activity of AMB, focusing on its mechanisms of action, effects on various organisms, and implications for microbial interactions.

Chemical Structure and Biosynthesis

AMB is characterized by its unique structure, which includes a methoxy group and a trans-butenoic acid moiety. The biosynthesis of AMB involves a gene cluster comprising five genes: ambA , ambB , ambC , ambD , and ambE . These genes encode proteins responsible for the synthesis and transport of AMB, including non-ribosomal peptide synthetases and iron-dependent oxygenases. The production pathway begins with L-glutamate and L-alanine, leading to the formation of AMB through a series of enzymatic reactions involving these precursors .

AMB exhibits several mechanisms through which it exerts its biological effects:

- Inhibition of Enzymatic Activity :

- Antimicrobial Properties :

- Virulence Factor :

Case Study 1: Inhibition of Tryptophan Synthase

In Escherichia coli, AMB was found to inhibit tryptophan synthase, an enzyme crucial for tryptophan biosynthesis. This inhibition can disrupt protein synthesis and cellular metabolism, highlighting AMB's potential as an antimetabolite .

Case Study 2: Impact on Plant Pathogens

Research demonstrated that AMB effectively inhibits the growth of Erwinia amylovora, a significant plant pathogen responsible for fire blight in apple and pear trees. This finding suggests that AMB could be utilized as a biocontrol agent in agriculture .

Summary of Biological Activities

特性

IUPAC Name |

(E,2S)-2-amino-4-methoxybut-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-9-3-2-4(6)5(7)8/h2-4H,6H2,1H3,(H,7,8)/b3-2+/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLOPMQJRUIOMJO-ZPYNKGFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C/[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901034580 | |

| Record name | (2S,3E)-2-Amino-4-methoxy-3-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901034580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35891-72-6 | |

| Record name | 2-Amino-4-methoxy-3-butenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035891726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S,3E)-2-Amino-4-methoxy-3-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901034580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。